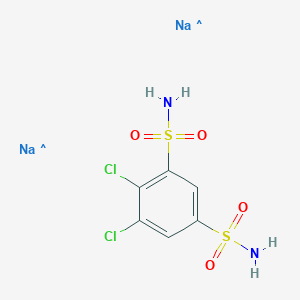

Dichlorphenamide (disodium)

Description

Historical Context of Carbonic Anhydrase Inhibitor Discovery and Development

The journey of carbonic anhydrase inhibitors (CAIs) began with the discovery of the enzyme carbonic anhydrase (CA) and its crucial role in the rapid interconversion of carbon dioxide and water to bicarbonate and protons. patsnap.com This enzymatic reaction is fundamental to numerous physiological processes, including pH homeostasis, fluid secretion, and gas exchange. patsnap.com

The inhibitory properties of sulfonamides on carbonic anhydrase were first recognized approximately 80 years ago. researchgate.net This discovery paved the way for the development of a new class of drugs. Initially, these inhibitors were explored for their diuretic effects. researchgate.net In 1939, the presence of carbonic anhydrase in the gastric mucosa was demonstrated, and by 1940, a theory was formulated linking CA to the production of hydrogen ions for gastric acid secretion. tandfonline.com This led to investigations into CAIs for the treatment of peptic ulcers in the 1970s, with drugs like acetazolamide (B1664987) showing efficacy in reducing acid secretion. tandfonline.com However, due to a lack of isoform specificity, these early CAIs caused systemic side effects, which limited their use once more targeted therapies like H2 receptor antagonists and proton pump inhibitors became available. tandfonline.com

The application of CAIs expanded to ophthalmology for the treatment of glaucoma. wikipedia.org The inhibition of carbonic anhydrase in the ciliary processes of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure. wikipedia.orgdrugbank.com Dichlorphenamide (B1670470) emerged as a potent CAI during this period and was historically used for this purpose. eocco.commyactivehealth.com

Dichlorphenamide (disodium) as a Model Compound in Biochemical Studies

Dichlorphenamide serves as a valuable model compound for studying the inhibition of carbonic anhydrase and its downstream effects on cellular and physiological processes. Its primary mechanism of action is the inhibition of carbonic anhydrase enzymes, particularly isoforms II and IV. patsnap.com By blocking the enzyme's activity, dichlorphenamide reduces the formation of bicarbonate ions and protons. patsnap.com

Table 1: Key Biochemical Properties of Dichlorphenamide

| Property | Description | Source |

| Chemical Name | 4,5-dichlorobenzene-1,3-disulfonamide | pharmacompass.com |

| Molecular Formula | C6H6Cl2N2O4S2 | glpbio.com |

| Molecular Weight | 305.16 g/mol | glpbio.com |

| Mechanism of Action | Carbonic Anhydrase Inhibitor | patsnap.compharmacompass.com |

Biochemical studies have utilized dichlorphenamide to probe the structure and function of the carbonic anhydrase active site. The active site contains a zinc ion (Zn2+) that is crucial for catalysis. biorxiv.org Dichlorphenamide, like other sulfonamide inhibitors, interacts with this zinc ion, effectively blocking the enzyme's catalytic activity. biorxiv.orgresearchgate.net Computational docking simulations have been employed to study the binding affinity of dichlorphenamide to the CAII active site, revealing interactions with key histidine residues. biorxiv.orgresearchgate.net These studies have also highlighted that while effective, dichlorphenamide may have a lower binding affinity compared to other sulfonamides like acetazolamide, methazolamide, and ethoxzolamide, potentially due to its fit within the binding pocket. biorxiv.org

In the context of neuromuscular disorders such as periodic paralysis, dichlorphenamide's mechanism is thought to involve the alteration of ion channel activity secondary to carbonic anhydrase inhibition. bhagsinghcollege.com By reducing intracellular hydrogen ion concentration, it is hypothesized to stabilize neuromuscular transmission and improve muscle function. bhagsinghcollege.com However, the precise mechanism by which dichlorphenamide exerts its therapeutic effects in periodic paralysis remains an area of active investigation. nih.gov Research in animal models suggests that the beneficial effects of dichlorphenamide in conditions like hypokalemic periodic paralysis may be related to the opening of muscular Ca2+-activated-K+ (BK) channels. researchgate.netfrontiersin.org

Contemporary Academic Research Focus and Unanswered Questions

Current research on dichlorphenamide and carbonic anhydrase inhibitors is multifaceted, addressing both fundamental biochemical questions and translational applications.

A significant area of contemporary research is the development of isoform-selective carbonic anhydrase inhibitors. nih.gov With at least 15 different human CA isoforms identified, designing inhibitors that target specific isoforms associated with disease while sparing others could minimize side effects. researchgate.netnih.gov For instance, research is ongoing to develop CAIs that selectively target tumor-associated isoforms like CA IX and CA XII. researchgate.netnih.gov

The precise mechanism of action of dichlorphenamide in periodic paralysis is still not fully understood and remains a key unanswered question. eocco.comnih.govresearchgate.net While the prevailing hypothesis involves the modulation of ion channels secondary to changes in pH, the exact molecular players and pathways are yet to be fully elucidated. bhagsinghcollege.comresearchgate.netd-nb.info Randomized controlled trials have provided Class I evidence for the efficacy of dichlorphenamide in reducing attack frequency in primary periodic paralysis, but further research is needed to understand the variability in patient response. ucl.ac.ukresearchgate.netnih.gov

Furthermore, there is ongoing interest in repurposing dichlorphenamide and other CAIs for new therapeutic applications. larvol.com For example, its potential role in mitigating ischemia-reperfusion injury is being explored. larvol.com

Table 2: Current Research Areas and Unanswered Questions

| Research Area | Key Unanswered Questions | Source |

| Isoform Selectivity | How can we design CAIs with greater selectivity for specific isoforms to improve therapeutic efficacy and reduce side effects? | researchgate.netnih.gov |

| Mechanism in Periodic Paralysis | What is the exact molecular mechanism by which dichlorphenamide alleviates symptoms in periodic paralysis? Why do some patients respond better than others? | eocco.comnih.govresearchgate.netscispace.com |

| Drug Repurposing | What are the potential therapeutic applications of dichlorphenamide beyond its current indications? | larvol.com |

| Structural Biology | What are the detailed structural bases for the binding of dichlorphenamide and other inhibitors to various CA isoforms? | researchgate.net |

Structure

2D Structure

Properties

Molecular Formula |

C6H6Cl2N2Na2O4S2 |

|---|---|

Molecular Weight |

351.1 g/mol |

InChI |

InChI=1S/C6H6Cl2N2O4S2.2Na/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14;;/h1-2H,(H2,9,11,12)(H2,10,13,14);; |

InChI Key |

YGKHDOHBVYWFNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N.[Na].[Na] |

Origin of Product |

United States |

Molecular Mechanisms of Carbonic Anhydrase Inhibition by Dichlorphenamide Disodium

Structural Basis of Carbonic Anhydrase Isozyme Interactions

The inhibitory effect of dichlorphenamide (B1670470) is rooted in its specific interactions with various carbonic anhydrase isozymes at a molecular level.

Binding Site Analysis and Ligand-Protein Recognition

Dichlorphenamide, like other sulfonamide inhibitors, targets the active site of carbonic anhydrase. biorxiv.orgnih.gov This active site is a cone-shaped cavity, approximately 15 Å deep, featuring a critical zinc ion (Zn²⁺) at its base. nih.govacs.orgopenaccessjournals.com The walls of this cavity are lined with a mix of hydrophobic and hydrophilic amino acid residues, creating a specific environment for inhibitor binding. acs.orgacs.org

The primary interaction involves the sulfonamide group (-SO₂NH₂) of dichlorphenamide. drugs.com The deprotonated nitrogen atom of this group directly coordinates with the Zn²⁺ ion, displacing the water molecule or hydroxide (B78521) ion that is normally bound to the zinc. nih.govopenaccessjournals.com This coordination is a key feature of the inhibitory mechanism for sulfonamide-based drugs.

Further stabilization of the inhibitor within the active site is achieved through a network of hydrogen bonds. For instance, in human carbonic anhydrase II (hCA II), the sulfonamide group can form hydrogen bonds with the side chain of Threonine-199 (Thr199). nih.govacs.org Additionally, the two sulfonamide groups of dichlorphenamide allow for more extensive interactions within the active site. One sulfonamide group coordinates with the zinc ion, while the other can be oriented towards the hydrophilic side of the active site cleft, forming hydrogen bonds with residues such as Histidine-64 (His64), Asparagine-67 (Asn67), Glutamine-92 (Gln92), and Threonine-200 (Thr200). researchgate.net The two chlorine atoms on the benzene (B151609) ring also contribute to the binding affinity, likely through hydrophobic interactions with nonpolar residues in the active site. biorxiv.org

Computational docking studies have suggested that the specific shape and functional groups of dichlorphenamide influence its fit within the binding pocket of different CA isozymes. biorxiv.org While it is an effective inhibitor, its binding affinity can be lower for certain isozymes compared to other sulfonamides like acetazolamide (B1664987) or methazolamide, potentially due to a less optimal fit in the active site. biorxiv.orgresearchgate.net

Role of Zinc Coordination in Inhibitory Activity

The zinc ion is the catalytic heart of carbonic anhydrase. nih.govmedchemexpress.com In its natural catalytic cycle, the zinc-bound hydroxide ion performs a nucleophilic attack on a carbon dioxide molecule. nih.govacs.org By coordinating to this essential zinc ion, dichlorphenamide effectively blocks the binding of the natural substrates (carbon dioxide and water), thereby halting the catalytic activity of the enzyme. nih.govresearchgate.net

The coordination geometry around the zinc ion is typically tetrahedral, involving three histidine residues and a water molecule/hydroxide ion. acs.orgopenaccessjournals.comd-nb.info When dichlorphenamide binds, the sulfonamide nitrogen replaces the water/hydroxide ligand, maintaining this tetrahedral geometry. openaccessjournals.com This direct and strong interaction with the catalytic metal ion is the cornerstone of dichlorphenamide's potent inhibitory effect.

Enzyme Kinetics of Dichlorphenamide (disodium) Inhibition

The interaction between dichlorphenamide and carbonic anhydrase can be quantified through enzyme kinetics, providing insights into its inhibitory power and mechanism.

Determination of Inhibition Constants (Ki, IC50)

The inhibitory potency of dichlorphenamide is commonly expressed using the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to achieve a certain level of enzyme inhibition.

Studies have shown that dichlorphenamide exhibits varying affinities for different carbonic anhydrase isozymes. For instance, against human carbonic anhydrase I (hCA I), dichlorphenamide has been reported to be a less effective inhibitor compared to other sulfonamides. tandfonline.com In contrast, it is a potent inhibitor of other isoforms. nih.gov

The following table summarizes reported inhibition data for dichlorphenamide against various human carbonic anhydrase isoforms:

| Isozyme | Ki (nM) | IC50 (µM) |

| hCA I | 1.20 | - |

| hCA II | 38 | - |

| hCA IX | 50 | 11.9 (against MCF-7 cancer cell line) |

| hCA XII | 50 | - |

Note: The IC50 value for hCA IX is in the context of anti-proliferative activity against a cancer cell line and may not directly reflect enzyme inhibition. targetmol.com

These values highlight the differential inhibitory activity of dichlorphenamide across the CA family.

Reversibility and Potency Characterization

Dichlorphenamide is a noncompetitive, reversible inhibitor of carbonic anhydrase. drugs.com This means that it can bind to both the free enzyme and the enzyme-substrate complex, and its binding is not permanent. The inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity if the inhibitor concentration decreases. The potency of dichlorphenamide is considered to be high, with some sources stating it is approximately 30 times more potent than acetazolamide, another commonly used carbonic anhydrase inhibitor. researchgate.net

Isozyme Selectivity and Specificity Profiling

There are at least 15 different carbonic anhydrase isozymes in humans, each with distinct tissue distribution and physiological roles. chemrxiv.org The therapeutic and side-effect profile of a carbonic anhydrase inhibitor is largely determined by its selectivity for these different isozymes.

Dichlorphenamide is known to inhibit several CA isozymes, including CA II, CA IV, CA IX, and CA XII. patsnap.commedchemexpress.comebi.ac.uk It shows a high affinity for CA II and CA IV, which are involved in aqueous humor secretion in the eye, explaining its use in glaucoma treatment. patsnap.com Its inhibition of CA IX and CA XII, which are overexpressed in some tumors, has also been noted. medchemexpress.comchemrxiv.org

However, dichlorphenamide is not highly selective and can inhibit multiple isoforms systemically. ucl.ac.uk This lack of high selectivity can lead to off-target effects. For example, its action on renal tubule CAs leads to diuretic effects. patsnap.commedscape.com The development of isozyme-specific inhibitors is a major goal in medicinal chemistry to improve therapeutic outcomes and reduce side effects. chemrxiv.org

The following table provides a qualitative overview of dichlorphenamide's inhibitory activity against various human CA isozymes:

| Isozyme | Inhibitory Effect |

| hCA I | Weak inhibitor |

| hCA II | Potent inhibitor |

| hCA IV | Inhibited |

| hCA IX | Inhibited |

| hCA XII | Inhibited |

This profile underscores the broad-spectrum inhibitory nature of dichlorphenamide.

Conformational Dynamics and Allosteric Effects upon Binding

The interaction between an inhibitor and its target enzyme is a dynamic process, often involving conformational adjustments in both the ligand and the protein. This can range from minor side-chain rearrangements to significant domain movements, governed by principles of "induced fit" or "conformational selection." In the case of Dichlorphenamide binding to human carbonic anhydrase II (hCA II), computational and structural studies provide insights into the specific dynamics at play.

Molecular docking simulations suggest that Dichlorphenamide exhibits a lower binding affinity for the hCA II active site compared to other structurally related sulfonamides like acetazolamide and methazolamide. biorxiv.org The primary reason for this is a suboptimal fit within the enzyme's binding pocket. biorxiv.org For effective inhibition, a sulfonamide must interact closely with key residues in the active site, particularly the three histidine residues (His94, His96, and His119) that coordinate the catalytic zinc ion. biorxiv.orgnih.gov

The inherent flexibility of the enzyme itself is also a critical factor. Molecular dynamics simulations of the apo-enzyme (the enzyme without a bound ligand) reveal that regions of the active site, particularly the loop containing residues 197-206, are naturally dynamic. acs.orgnih.gov This intrinsic motion can lead to the enzyme adopting multiple conformations (such as open, semi-open, and closed states of the binding pocket). nih.gov The binding process can therefore be seen as the inhibitor selecting a pre-existing, albeit not perfectly complementary, conformation of the enzyme.

While allosteric regulation—where binding at one site affects activity at a distant site—is a known characteristic of certain carbonic anhydrase classes (notably the dimeric β-CAs), evidence for significant allosteric effects resulting from Dichlorphenamide binding to the monomeric human α-CAs is not prominent. The primary mechanism of inhibition appears to be the direct, though imperfect, occupation of the active site, which sterically blocks the entry of the native substrate, carbon dioxide. plos.org

Interactive Data Table: Dichlorphenamide-Active Site Interactions

The following table, derived from computational docking studies, shows the calculated distances between Dichlorphenamide and the key histidine residues in the active site of human carbonic anhydrase II. biorxiv.orgresearchgate.net For comparison, effective hydrogen bonds are typically in the range of 2.7 to 3.3 Å.

| Interacting Residue | Distance (Angstroms, Å) | Interaction Strength |

| His94 | 2.4 | Strong |

| His96 | 4.9 | Weak / Non-bonding |

| His119 | 5.3 | Weak / Non-bonding |

Structure Activity Relationship Sar Studies of Dichlorphenamide Disodium Analogues

Design Principles for Modified Dichlorphenamide (B1670470) (disodium) Structures

The foundational design principle for modifying dichlorphenamide and other benzenesulfonamide-based inhibitors revolves around the "tail approach". nih.govmdpi.com This strategy recognizes that the unsubstituted primary sulfonamide group (-SO₂NH₂) acts as a crucial "anchor," binding to the zinc ion within the active site of carbonic anhydrase (CA) enzymes. researchgate.netblogspot.com The remainder of the molecule, often referred to as the "tail," can be chemically altered to achieve greater potency and, critically, isoform selectivity. nih.govacs.org

A primary goal in designing dichlorphenamide analogues is to create inhibitors that are selective for specific CA isoforms. nih.govacs.org Humans have 15 different CA isoforms, and their inhibition can lead to various therapeutic effects or unwanted side effects. Dichlorphenamide itself is a non-selective inhibitor. researchgate.net By modifying the tail, researchers aim to exploit the subtle differences in the active site cavities among CA isoforms. The design of these modifications involves altering functional groups to optimize interactions and occupy more of the binding pocket of the target isoform. ethernet.edu.et This can involve introducing a variety of moieties, such as aryl, alkyl, and cycloalkyl groups, often through techniques like click chemistry, to probe different regions of the enzyme's active site. acs.orgnih.gov Computational studies have also been instrumental in proposing new dichlorphenamide analogues with improved docking scores and enhanced interactions with key residues in the active site of specific isoforms like CAII. ethernet.edu.etnih.gov

Impact of Chemical Modifications on Carbonic Anhydrase Binding and Inhibition

Chemical modifications to the dichlorphenamide scaffold have a profound impact on its ability to bind to and inhibit various carbonic anhydrase isoforms. The core concept of SAR is that even minor changes to a molecule's structure can lead to significant shifts in its biological activity. researchgate.net The sulfonamide moiety's interaction with the active site zinc ion is the primary mechanism of inhibition. nih.gov The nature and positioning of substituents on the benzene (B151609) ring and any appended "tail" structures dictate the affinity and selectivity of the inhibitor for different CA isoforms. nih.govacs.orgnih.gov

For instance, the substitution pattern on the benzenesulfonamide (B165840) ring is critical. The presence of chlorine atoms, as in dichlorphenamide, influences the orientation of the inhibitor within the active site pocket. researchgate.net Studies on other benzenesulfonamide derivatives have demonstrated that introducing different functional groups can drastically alter inhibitory potency. The introduction of various tails via click chemistry has led to the development of compounds with a wide range of inhibition constants (Kᵢ) against different human CA (hCA) isoforms. acs.orgnih.gov Some analogues show moderate inhibition of cytosolic isoforms like hCA I and II, while exhibiting potent, low nanomolar to subnanomolar inhibition of tumor-associated isoforms hCA IX and XII. acs.orgnih.gov

| Compound Type / Modification | Target Isoform(s) | Observed Inhibition (Kᵢ values) | Key Findings | Reference(s) |

| Benzenesulfonamides with triazole-linked tails | hCA I, II, IX, XII | Kᵢ ranged from 41.5-1500 nM (hCA I), 30.1-755 nM (hCA II), 1.5-38.9 nM (hCA IX), and 0.8-12.4 nM (hCA XII). | The nature of the tail strongly influences activity and selectivity. Potent inhibition of tumor-associated isoforms was achieved. | acs.orgnih.gov |

| 4-Aryl-benzenesulfonamides | hCA I, II, IX, XII | Low nanomolar Kᵢ values against hCA II, IX, and XII. | The tail substituent significantly contributes to the inhibition and selectivity profile. | nih.gov |

| 2-Chlorobenzenesulfonamide derivatives | 12 hCA isoforms | Dichlorphenamide bound to CA VB, CA VII, and CA XIV with sub-nanomolar affinities (0.25 nM, 0.46 nM, 0.92 nM respectively). | Relatively minor structural changes can cause significant changes in affinity and selectivity for particular CA isoforms. | researchgate.net |

| N-acylbenzenesulfonamide dihydro-1,3,4-oxadiazole hybrids | hCA I, II, IX, XII | Preferential inhibition of hCA XII. | The substitution pattern and stereochemistry of the dihydro-oxadiazole ring are key for modulating isoform selectivity. | nih.gov |

Stereochemical Considerations in Analogue Synthesis and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that dictates the biological activity of drug molecules, including dichlorphenamide analogues. google.commdpi.com The interaction between a drug and its protein target is highly specific, akin to a lock and key, where the 3D shape of the drug must be complementary to the binding site of the protein. Consequently, different stereoisomers (enantiomers or diastereomers) of a single compound can exhibit vastly different potencies and selectivities. google.com

In the context of carbonic anhydrase inhibitors, studies have shown that stereochemistry is a key determinant of both inhibitory power and isoform selectivity. nih.gov For example, research on analogues containing a dihydro-1,3,4-oxadiazole ring demonstrated that the stereochemistry at a specific position on this ring was a crucial feature for modulating selectivity towards different hCA isoforms. nih.gov Similarly, SAR studies of carbohydrate-based CA inhibitors revealed that the stereochemical difference between glucose and galactose epimers resulted in different interactions within the enzyme's binding site, with the glucose-based series showing better inhibition of the target isoform, hCA IX.

Therefore, the synthesis of dichlorphenamide analogues must carefully consider stereochemical outcomes. The use of enantiopure starting materials or the development of stereoselective synthetic routes is essential to produce specific isomers for biological evaluation. This allows for a precise understanding of the SAR and the optimization of interactions within the CA active site to achieve the desired therapeutic profile.

Computational SAR Modeling and Predictive Algorithms

In modern drug discovery, computational methods are indispensable for accelerating the design and optimization of new therapeutic agents. For dichlorphenamide analogues and other carbonic anhydrase inhibitors, computational SAR modeling and predictive algorithms play a vital role in understanding complex structure-activity relationships and guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical descriptions that correlate the chemical structure of compounds with their biological activity. These models are used to predict the potency of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing. For sulfonamide inhibitors, 3D-QSAR approaches like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been applied to understand how steric, electrostatic, and hydrophobic fields of the molecules influence their inhibitory activity.

Furthermore, machine learning (ML) has emerged as a powerful tool for developing predictive models for CA inhibitor activity and selectivity. acs.org By training algorithms on large datasets of known inhibitors, ML models can learn to classify new compounds as active or inactive against specific CA isoforms with high accuracy. These models can rapidly screen virtual libraries containing millions of compounds to identify potential hits.

Molecular docking is another crucial computational technique used in the SAR of dichlorphenamide analogues. Docking simulations predict the preferred orientation of an inhibitor when bound to the active site of a CA isoform. ethernet.edu.etnih.gov This allows researchers to visualize key interactions, such as hydrogen bonds and van der Waals contacts, and to rationally design modifications to improve binding affinity. ethernet.edu.et For instance, computational studies have been used to identify analogues of dichlorphenamide with improved docking scores, suggesting better inhibitory potential against CAII by enhancing interactions with key histidine residues in the active site. ethernet.edu.etnih.gov

Chemical Synthesis and Derivatization Methodologies of Dichlorphenamide Disodium

Historical and Modern Synthetic Routes to Dichlorphenamide (B1670470) (disodium)

The foundational synthetic route to dichlorphenamide has been well-established for decades and typically begins with o-chlorophenol. chemicalbook.comuogqueensmcf.com This historical method remains relevant in modern production, likely with optimizations to improve yield and purity.

The process unfolds in three main steps:

Sulfochlorination: The starting material, o-chlorophenol, is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces two chlorosulfonyl groups onto the benzene (B151609) ring, yielding 5-chloro-4-hydroxy-benzene-1,3-disulfonyl dichloride. uogqueensmcf.comblogspot.com

Dehydroxy-chlorination: The hydroxyl group of the intermediate is then replaced by a chlorine atom. This is typically achieved by treating the compound with a strong chlorinating agent like phosphorus pentachloride (PCl₅), which converts the phenol (B47542) into a dichloro-substituted benzene ring, forming 4,5-dichlorobenzene-1,3-disulfonylchloride. chemicalbook.comuogqueensmcf.com

Amination: The final step involves reacting the 4,5-dichlorobenzene-1,3-disulfonylchloride with aqueous ammonia (B1221849). The ammonia molecules displace the chlorine atoms on the sulfonyl chloride groups in a nucleophilic substitution reaction to form the two sulfonamide functional groups, yielding the final dichlorphenamide product. chemicalbook.com The crude product can then be purified by recrystallization from a solvent such as aqueous isopropyl alcohol. chemicalbook.com

The synthesis of the Dichlorphenamide disodium (B8443419) salt is a subsequent acid-base reaction where the synthesized dichlorphenamide is treated with a suitable sodium base, such as sodium hydroxide (B78521) or sodium carbonate. google.com This deprotonates the two N-H protons of the sulfonamide groups, which are acidic, to form the water-soluble disodium salt.

A modern variation in the synthesis involves the preparation of isotopically labeled versions, such as Dichlorphenamide-¹³C₆, which are used as internal standards for analytical and pharmacokinetic studies. bdg.co.nz The synthesis follows similar principles but uses starting materials labeled with carbon-13 isotopes.

Table 1: Overview of the Primary Synthetic Route to Dichlorphenamide

| Step | Reactants | Key Reagent(s) | Product | Reaction Type |

| 1 | o-Chlorophenol | Chlorosulfonic acid | 5-Chloro-4-hydroxy-benzene-1,3-disulfonyl dichloride | Sulfochlorination |

| 2 | 5-Chloro-4-hydroxy-benzene-1,3-disulfonyl dichloride | Phosphorus pentachloride (PCl₅) | 4,5-Dichlorobenzene-1,3-disulfonylchloride | Dehydroxy-chlorination |

| 3 | 4,5-Dichlorobenzene-1,3-disulfonylchloride | Aqueous Ammonia (NH₃) | 4,5-Dichlorobenzene-1,3-disulfonamide (Dichlorphenamide) | Amination |

Strategies for the Preparation of Novel Dichlorphenamide (disodium) Derivatives

The development of novel derivatives of dichlorphenamide is driven by the goal of enhancing therapeutic properties, such as increasing potency, improving selectivity for specific carbonic anhydrase (CA) isoforms (e.g., tumor-associated CAIX), or modifying pharmacokinetic profiles. biorxiv.orgresearchgate.net

Key strategies for creating novel derivatives include:

Computational and Rational Drug Design: Modern approaches utilize computational docking to predict how modifications to the dichlorphenamide structure will affect its binding to the active site of target enzymes like CAII. biorxiv.org Studies have proposed analogs designed to increase space-filling in the binding pocket and form stronger interactions with key histidine residues, potentially improving inhibitory activity. biorxiv.org

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve the molecule's biological activity or metabolic stability. For dichlorphenamide, this could involve altering the substitution pattern on the benzene ring or modifying the sulfone groups. biorxiv.org

Modification of the Sulfonamide Group: The sulfonamide moieties are crucial for the inhibitory activity of dichlorphenamide. researchgate.net Creating secondary sulfonamides by substituting one of the hydrogens on the sulfonamide nitrogen can be a strategy to modulate binding affinity and selectivity for different CA isoforms. researchgate.net

Heterocyclic Analogs: In broader sulfonamide drug discovery, replacing the central benzene ring with a heterocyclic ring is a known strategy to alter properties like human serum albumin (HSA) binding, which can impact drug distribution and availability. nih.gov

Table 2: Conceptual Strategies for Dichlorphenamide Derivatization

| Modification Site | Strategy | Rationale/Goal |

| Benzene Ring | Bioisosteric replacement of chlorine atoms | Modulate binding affinity, alter electronic properties. |

| Benzene Ring | Introduction of other functional groups | Create new interaction points with the enzyme target. |

| Sulfonamide Group | N-substitution (creation of secondary sulfonamides) | Improve selectivity for specific CA isoforms. researchgate.net |

| Overall Scaffold | Replacement of benzene with a heterocycle | Reduce human serum albumin binding, improve pharmacokinetics. nih.gov |

Impurity Profiling and Control in Synthetic Processes

Controlling impurities in the final API is a critical aspect of pharmaceutical manufacturing to ensure safety and quality, as mandated by regulatory bodies and pharmacopeial monographs. asianpubs.org The United States Pharmacopeia (USP) sets limits for specified and unspecified impurities in dichlorphenamide. asianpubs.org

Research into the commercial-scale synthesis of dichlorphenamide has identified two significant process-related impurities. asianpubs.orgasianpubs.org These impurities are dimeric in nature and are formed during the chlorosulfonation reaction step. asianpubs.org

The identified impurities are:

1,1′-Dichlorphenamide dimer: 2,3-dichloro-5-(3,4-dichloro-5-sulfamoyl-phenyl)sulfonyl-benzenesulfonamide

1,3′-Dichlorphenamide dimer: 2,3-dichloro-5-(2,3-dichloro-5-sulfamoyl-phenyl)sulfonyl-benzenesulfonamide

During routine manufacturing, the 1,1'-dimer was observed at levels of approximately 0.1-0.2%, while the 1,3'-dimer was found at higher levels of 1.0-1.2%. asianpubs.org The formation of these dimers is believed to originate from side reactions involving the starting material and reaction intermediates during chlorosulfonation. asianpubs.org Controlling these impurities requires careful optimization of reaction conditions, such as temperature, reaction time, and quenching procedures, to minimize their formation. The identification and synthesis of these impurities are essential for developing analytical methods to monitor and control the quality of the drug substance. asianpubs.org

Table 3: Major Process-Related Impurities in Dichlorphenamide Synthesis

| Impurity Name | Chemical Name | Point of Origin | Typical Level |

| 1,1′-Dichlorphenamide dimer | 2,3-dichloro-5-(3,4-dichloro-5-sulfamoyl-phenyl)sulfonyl-benzenesulfonamide | Chlorosulfonation of o-chlorophenol asianpubs.org | ~0.1-0.2% asianpubs.org |

| 1,3′-Dichlorphenamide dimer | 2,3-dichloro-5-(2,3-dichloro-5-sulfamoyl-phenyl)sulfonyl-benzenesulfonamide | Chlorosulfonation of o-chlorophenol asianpubs.org | ~1.0-1.2% asianpubs.org |

Polymorphism and Solid-State Chemistry of Dichlorphenamide (disodium)

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal lattice structure. acs.org Different polymorphs of a drug can have distinct physicochemical properties, including solubility, dissolution rate, and stability, which can significantly impact its therapeutic efficacy and formulation. acs.org

A comprehensive solid-state screening of dichlorphenamide (referred to as Form I) has led to the discovery and characterization of new solid forms. rsc.orgrsc.org This research is vital because the parent drug has weak solubility and a slow dissolution rate. rsc.orgrsc.org

The identified solid forms of dichlorphenamide include:

Form II and Form III: Two previously unknown polymorphic forms. rsc.orgrsc.org

DCF·dioxane: A dioxane solvated structure (a pseudopolymorph). rsc.orgrsc.org

These forms were obtained under different crystallization conditions. For instance, Form II was produced from a methanol (B129727)/water mixture, Form III was obtained from acetonitrile, and the solvate was crystallized from dioxane. rsc.org The characterization of these forms was performed using a variety of analytical techniques, including Powder X-ray Diffraction (PXRD), Single Crystal X-ray Diffraction (SCXRD), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC). rsc.orgrsc.org

Stability studies showed that the dioxane solvate was less stable, converting to Form III at higher temperatures and to Form II in various solvent environments. rsc.orgrsc.org Importantly, all the newly identified forms exhibited greater aqueous solubility compared to the original parent form of dichlorphenamide, which could have significant implications for future drug formulation. rsc.orgrsc.org

Table 4: Solid-State Forms of Dichlorphenamide

| Form Name | Type | Method of Preparation | Key Characteristics |

| Form I | Polymorph (Parent) | Standard crystallization | Baseline form with weak solubility. rsc.orgrsc.org |

| Form II | Polymorph | Crystallization from methanol/water (1:1) mixture and n-butanol. rsc.org | Stable; exhibits greater water solubility than Form I. rsc.orgrsc.org |

| Form III | Polymorph | Rotary evaporation from acetonitrile. rsc.org | Stable at high temperatures; exhibits greater water solubility than Form I. rsc.orgrsc.org |

| DCF·dioxane | Solvate | Crystallization from dioxane. rsc.org | Unstable; transforms to Form III at high temperatures and to Form II in various solvents. rsc.orgrsc.org |

Advanced Analytical Techniques in Dichlorphenamide Disodium Research

Spectroscopic Characterization (NMR, IR, UV-Vis) of Dichlorphenamide (B1670470) (disodium) and Derivatives

Spectroscopic techniques are fundamental in elucidating the molecular structure of Dichlorphenamide and its derivatives. openaccessjournals.comrockymountainlabs.com Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's chemical architecture. openaccessjournals.comrockymountainlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the connectivity and chemical environment of atoms within a molecule. openaccessjournals.com For Dichlorphenamide, ¹H and ¹³C NMR spectra are instrumental in confirming the arrangement of protons and carbon atoms, respectively. globalresearchonline.net The chemical shifts, coupling constants, and signal integrations in an NMR spectrum allow for the unambiguous assignment of the aromatic and sulfonamide protons and carbons, verifying the core structure of the molecule. openaccessjournals.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. openaccessjournals.comglobalresearchonline.net The IR spectrum of Dichlorphenamide exhibits characteristic absorption bands corresponding to its key functional groups. These include vibrations for the N-H bonds in the sulfonamide groups, S=O stretching from the sulfonyl groups, C-Cl stretching from the chlorinated benzene (B151609) ring, and C=C stretching within the aromatic ring. globalresearchonline.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in Dichlorphenamide. openaccessjournals.comglobalresearchonline.net The UV-Vis spectrum of Dichlorphenamide in a suitable solvent, like methanol (B129727) or ethanol, typically shows absorption maxima characteristic of its benzenedisulfonamide structure. youtube.com This technique is often employed for quantitative analysis due to the relationship between absorbance and concentration. youtube.com

| Spectroscopic Technique | Information Obtained | Application in Dichlorphenamide Analysis |

| NMR Spectroscopy | Atomic connectivity and chemical environment. openaccessjournals.com | Confirms the structural backbone and arrangement of atoms. globalresearchonline.net |

| IR Spectroscopy | Presence of functional groups. openaccessjournals.comglobalresearchonline.net | Identifies key functional groups like sulfonamides and C-Cl bonds. globalresearchonline.net |

| UV-Vis Spectroscopy | Electronic transitions and conjugation. openaccessjournals.comglobalresearchonline.net | Quantitative analysis and confirmation of the aromatic system. youtube.com |

Chromatographic Methods (HPLC, LC-MS) for Purity and Quantitative Analysis

Chromatographic techniques are the cornerstone for separating, identifying, and quantifying Dichlorphenamide and its impurities. ijcrt.orgresearchgate.net High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used methods in this regard. ijcrt.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a high-pressure liquid chromatography technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. ijcrt.org For Dichlorphenamide analysis, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. ijrpc.com This method is highly effective for determining the purity of Dichlorphenamide by separating it from any process-related impurities or degradation products. researchgate.netijrpc.com A UV detector is typically used to quantify the separated components based on their absorbance. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. ajrconline.org This hyphenated technique is invaluable for both quantitative analysis and the identification of unknown impurities. ajrconline.orgnih.gov After the components are separated by the LC system, they are introduced into the mass spectrometer, which provides mass-to-charge ratio information, enabling the determination of the molecular weight of the parent drug and its impurities. semanticscholar.org

A typical HPLC method for Dichlorphenamide analysis might involve the following parameters:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 100 x 4.6 mm, 3.5 µm) ijrpc.com |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) ijrpc.com |

| Flow Rate | 1.0 mL/min ijrpc.com |

| Detection | UV at a specific wavelength (e.g., 220 nm) ijrpc.com |

| Injection Volume | 10 µL |

The precision of these methods is typically high, with relative standard deviations (RSD) for assay determination often below 1%. ijrpc.com The limits of detection (LOD) and quantification (LOQ) are also determined to ensure the method's sensitivity for detecting trace impurities. ijrpc.com

Mass Spectrometry for Structural Elucidation and Impurity Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. semanticscholar.org It is indispensable for the structural elucidation of Dichlorphenamide and the identification of its impurities. semanticscholar.orglcms.cz When coupled with a separation technique like liquid chromatography (LC-MS), it provides both retention time and mass information, enhancing the confidence in compound identification. ajrconline.orglcms.cz

The process involves ionizing the Dichlorphenamide molecule and then separating the ions based on their mass-to-charge ratio. The resulting mass spectrum shows the molecular ion peak, which confirms the molecular weight of the compound. semanticscholar.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule and its fragments. lcms.cz

Furthermore, tandem mass spectrometry (MS/MS) can be employed for structural elucidation. nih.gov In MS/MS, a specific ion (e.g., the molecular ion of an impurity) is selected and subjected to fragmentation. lcms.cz The resulting fragment ions provide valuable structural information, helping to piece together the structure of the unknown impurity. lcms.czjstar-research.com This is particularly useful for identifying degradation products or process-related impurities that may be present in the drug substance. nih.gov

X-Ray Diffraction for Crystalline Form Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the crystallographic structure of a material. anton-paar.com For a solid pharmaceutical compound like Dichlorphenamide, XRD is crucial for identifying and characterizing its crystalline form, including polymorphism. rigaku.comeuropa.eu Different crystalline forms, or polymorphs, of the same compound can exhibit different physical properties, which can impact its manufacturing and bioavailability.

X-ray Powder Diffraction (XRPD) is the most common XRD technique used in the pharmaceutical industry. europa.euamericanpharmaceuticalreview.com A powdered sample of Dichlorphenamide is irradiated with X-rays, and the resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for that specific crystalline form. rigaku.comeuropa.eu By comparing the XRPD pattern of a sample to a reference pattern, one can confirm the crystalline identity of the material. rigaku.com

The key information obtained from an XRPD pattern includes:

Peak Positions (2θ angles): These are determined by the crystal lattice parameters and are characteristic of a specific crystalline structure. anton-paar.com

Peak Intensities: These relate to the arrangement of atoms within the crystal lattice. anton-paar.com

Peak Shapes and Widths: These can provide information about crystallite size and strain.

The presence of different polymorphs can be detected by the appearance of unique peaks in the XRPD pattern. rigaku.com This technique is essential during drug development to ensure the consistent production of the desired crystalline form of Dichlorphenamide. americanpharmaceuticalreview.com

Electrochemical and Biosensor-Based Detection Approaches

Electrochemical methods and biosensors represent an emerging and promising area for the detection and quantification of pharmaceutical compounds like Dichlorphenamide. frontiersin.org These techniques offer advantages such as high sensitivity, rapid analysis, and the potential for miniaturization and portability. frontiersin.orgucl.ac.uk

Electrochemical Sensors operate by measuring the electrical response (e.g., current or potential) that occurs when the target analyte interacts with an electrode surface. frontiersin.org For Dichlorphenamide, voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) could be developed. frontiersin.org These methods would rely on the electrochemical oxidation or reduction of the Dichlorphenamide molecule at a modified electrode. The modification of the electrode surface with nanomaterials can enhance the sensitivity and selectivity of the detection. frontiersin.org

Biosensors are analytical devices that incorporate a biological recognition element (e.g., an enzyme or antibody) coupled to a transducer. ucl.ac.uk While specific biosensors for Dichlorphenamide are not widely reported, the principle could be applied. For instance, a biosensor could be developed based on the inhibition of an enzyme by Dichlorphenamide. The change in the enzyme's activity would be converted into a measurable signal by the transducer. ucl.ac.uk

The development of such sensors could lead to rapid and cost-effective methods for monitoring Dichlorphenamide levels in various samples. strath.ac.uknih.gov

| Detection Approach | Principle | Potential Advantages for Dichlorphenamide Analysis |

| Electrochemical Sensors | Measures electrical response from the analyte's interaction with an electrode. frontiersin.org | High sensitivity, rapid analysis, portability. frontiersin.org |

| Biosensors | Utilizes a biological recognition element for specific detection. ucl.ac.uk | High specificity, potential for real-time monitoring. strath.ac.uknih.govsrce.hr |

Comparative Biochemical and Non Clinical Pharmacological Studies

Dichlorphenamide (B1670470) (disodium) Versus Other Carbonic Anhydrase Inhibitors: A Mechanistic Comparison

Dichlorphenamide, a meta-disulfamoylbenzene derivative, functions as a potent inhibitor of carbonic anhydrase (CA), an enzyme crucial for the reversible hydration of carbon dioxide to carbonic acid. medicapharma.comslideshare.net This fundamental mechanism is shared with other sulfonamide-based inhibitors like acetazolamide (B1664987) and methazolamide. youtube.comnih.gov The inhibition of carbonic anhydrase in tissues such as the renal proximal tubule and the ciliary body of the eye leads to decreased hydrogen ion secretion, increased excretion of bicarbonate, sodium, and potassium, and reduced aqueous humor production, respectively. medicapharma.commedscape.comucl.ac.uk

The primary mechanistic distinction between dichlorphenamide and other carbonic anhydrase inhibitors (CAIs) lies in its potency and certain structural features. Dichlorphenamide is reported to be approximately 30 times more potent as a carbonic anhydrase inhibitor than acetazolamide. medicapharma.com This enhanced potency can be attributed to its chemical structure, which features two sulfonamide groups, distinguishing it from single-sulfonamide compounds like acetazolamide. medicapharma.com

While the core mechanism of blocking the CA active site is conserved, the therapeutic effects can vary based on the inhibitor's properties. For instance, in non-clinical models of periodic paralysis, the therapeutic action is thought to extend beyond simple CA inhibition. Recent data from a rat model of hypokalemic periodic paralysis suggest that certain CAIs, including dichlorphenamide, can directly activate skeletal muscle large-conductance, calcium-activated potassium channels (BK channels). medscape.comnih.gov This effect appears to be independent of the drug's enzymatic inhibitory capability, as some compounds with weak or no CA inhibitory action also demonstrated BK channel activation. nih.gov This suggests a dual mechanism for dichlorphenamide in this context: systemic metabolic acidosis induction via renal CA inhibition and a direct, localized effect on muscle ion channel function. medscape.com

Table 1: Mechanistic Comparison of Carbonic Anhydrase Inhibitors

| Feature | Dichlorphenamide | Acetazolamide | Methazolamide |

|---|---|---|---|

| Primary Mechanism | Inhibition of Carbonic Anhydrase | Inhibition of Carbonic Anhydrase | Inhibition of Carbonic Anhydrase |

| Chemical Class | Disulfonamide | Sulfonamide | Sulfonamide |

| Relative Potency | High (approx. 30x Acetazolamide) | Moderate | High |

| Secondary Mechanism (in muscle) | Direct activation of BK channels (in rat models) | Direct activation of BK channels (in rat models) | No reported activation of BK channels (in rat models) |

Interaction with Ion Channels and Transporters in Cellular Models (excluding human data)

Large-Conductance Calcium-Activated Potassium (BK) Channels: In patch-clamp experiments on excised skeletal muscle from potassium-deficient rats (an animal model for hypokalemic periodic paralysis), dichlorphenamide was shown to be an activator of BK channels. nih.gov This activation is proposed to help stabilize muscle cell membranes. The study compared several CAIs and found that dichlorphenamide was a less potent BK channel activator compared to acetazolamide, etoxzolamide, and bendroflumethiazide (B1667986) under these in vitro conditions. nih.gov This finding is significant as it suggests a direct interaction with the channel protein, a mechanism that is distinct from and independent of carbonic anhydrase inhibition. nih.gov

Organic Anion Transporters (OATs): In vitro studies have demonstrated that dichlorphenamide interacts with renal organic anion transporters. Specifically, it has been identified as an inhibitor of Organic Anion Transporter 1 (OAT1). nih.gov Concurrently, these studies have shown that dichlorphenamide is a substrate for both OAT1 and OAT3. nih.gov These transporters are located on the basolateral membrane of renal proximal tubule cells and are critical for the secretion of a wide range of endogenous and exogenous organic anions from the blood into the kidney tubules. mdpi.comuu.nl The interaction with OATs indicates a potential for altered renal handling of the drug itself and other OAT substrates in non-clinical models.

Table 2: Dichlorphenamide Interactions in Non-Clinical Cellular Models

| Target | Model System | Observed Effect | Reference |

|---|---|---|---|

| BK Channels | Skeletal muscle excised patches (K+-deficient rats) | Channel activation | nih.gov |

| OAT1 | In vitro transporter assays | Inhibition of transporter; Substrate of transporter | nih.gov |

| OAT3 | In vitro transporter assays | Substrate of transporter | nih.gov |

Effects on Acid-Base Balance in Experimental Systems (non-clinical focus)

A hallmark pharmacological effect of dichlorphenamide in experimental systems is the induction of metabolic acidosis. nih.govresearchgate.net This is a direct consequence of its potent inhibition of carbonic anhydrase within the renal proximal tubules. medicapharma.comucl.ac.uk

In animal models, administration of dichlorphenamide leads to a reduction in the reabsorption of bicarbonate (HCO₃⁻) from the glomerular filtrate. medscape.com The inhibition of intracellular CA prevents the formation of carbonic acid (H₂CO₃) from CO₂ and H₂O, thereby reducing the availability of H⁺ for the Na⁺/H⁺ exchanger at the apical membrane. This diminished H⁺ secretion into the tubular lumen impairs the conversion of luminal HCO₃⁻ back to CO₂ and H₂O, a step necessary for its reabsorption.

The net result is a significant increase in the urinary excretion of bicarbonate, accompanied by the cations sodium (Na⁺) and potassium (K⁺) to maintain electrical neutrality, producing an alkaline diuresis. youtube.commedscape.com The loss of bicarbonate from the extracellular fluid leads to a decrease in plasma pH and bicarbonate concentration, while plasma chloride levels rise to compensate for the bicarbonate loss, resulting in a characteristic hyperchloremic, non-anion gap metabolic acidosis. nih.govlitfl.com Studies in animal models have demonstrated that this systemic acidosis is a predictable and dose-related consequence of dichlorphenamide administration. While specific quantitative data from these non-clinical studies are not detailed in the provided sources, the qualitative effect is consistently reported as a primary mechanism of action. nih.gov

Comparative Enzyme Profiling Across Species and Isoforms (excluding human clinical context)

The carbonic anhydrase enzyme family comprises multiple isoforms with varying tissue distributions and catalytic activities. nih.govmdpi.com The inhibitory profile of dichlorphenamide against these different isoforms, and how this profile varies across species, is critical to understanding its pharmacological effects in non-clinical research.

While comprehensive species-specific comparative data for dichlorphenamide is limited in the available literature, general principles of CAI interactions can be inferred from studies on other sulfonamides and across different species, such as corals. mdpi.com Sulfonamide inhibitors typically bind to the zinc ion in the enzyme's active site, but the affinity for different isoforms can vary significantly based on subtle differences in the active site cleft. mdpi.commdpi.com

For instance, CA II is a ubiquitous and highly active cytosolic isoform, while CA IV is a membrane-bound isoform crucial in the kidney and other tissues. nih.gov CA IX and CA XII are transmembrane isoforms that are often associated with tumors but have distinct physiological roles. science.govnih.govnih.gov The efficacy of a CAI in a specific tissue or animal model depends on its ability to inhibit the relevant local isoform(s). Dichlorphenamide's potent action suggests it has a high affinity for key physiological isoforms like CA II and CA IV. However, detailed kinetic data, such as inhibition constants (Ki) for dichlorphenamide against a panel of non-human CA isoforms (e.g., from rodent or other laboratory animal models), are necessary to construct a complete comparative profile. Such studies would elucidate whether dichlorphenamide exhibits isoform selectivity, which could explain tissue-specific effects and potential differences in pharmacological outcomes between experimental animal species.

Computational and Theoretical Investigations of Dichlorphenamide Disodium

Molecular Docking and Dynamics Simulations of Enzyme-Inhibitor Complexes

Molecular docking and dynamics simulations are instrumental in visualizing and analyzing the interaction between a ligand, such as Dichlorphenamide (B1670470), and its enzyme target, primarily Carbonic Anhydrase (CA). These techniques predict the binding pose, affinity, and stability of the enzyme-inhibitor complex.

Detailed research findings from computational docking simulations have compared Dichlorphenamide with other common sulfonamide drugs used for glaucoma treatment, such as acetazolamide (B1664987), methazolamide, and ethoxozolamide. A study involving docking simulations against human Carbonic Anhydrase II (CAII) revealed that Dichlorphenamide possesses the weakest docking score among the four tested inhibitors. researchgate.net This lower binding affinity is hypothesized to be due to a less optimal fit within the binding pocket of the CAII active site. researchgate.net The research used the crystal structure of human CAII (PDB ID: 5YUI) for these simulations. researchgate.net

The study further used Dichlorphenamide as a starting structure for the computational design of new drug candidates with potentially improved binding affinity. researchgate.net By employing bioisosteric replacement and chemical intuition, novel CAII inhibitors were developed based on the Dichlorphenamide scaffold. researchgate.net

Table 1: Docking Scores of Carbonic Anhydrase II Inhibitors

| Compound | FRED Docking Score |

| Acetazolamide | - |

| Methazolamide | - |

| Ethoxozolamide | - |

| Dichlorphenamide | Weakest of the four |

Note: Specific numerical scores were not provided in the source document, only the relative binding affinity.

Quantum Chemical Calculations of Electronic Structure and Reactivity

A comprehensive search of scientific literature did not yield specific studies focused on the quantum chemical calculations of Dichlorphenamide's electronic structure and reactivity. Such studies, often employing Density Functional Theory (DFT), would be valuable for determining properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges, which are fundamental to understanding the molecule's reactivity and interaction with its biological target.

Pharmacophore Modeling and Virtual Screening Approaches

No specific pharmacophore models derived directly from Dichlorphenamide or used in virtual screening campaigns to identify Dichlorphenamide-like compounds were found in the reviewed literature. Pharmacophore modeling defines the essential steric and electronic features necessary for biological activity. A model for Dichlorphenamide's interaction with carbonic anhydrase would typically include features like hydrogen bond donors/acceptors and hydrophobic regions corresponding to the key interaction points within the enzyme's active site.

In Silico Prediction of Biochemical Pathways and Interactions

There is a lack of specific in silico studies predicting the biochemical pathways and metabolic fate of Dichlorphenamide. While its primary mechanism of action is the inhibition of carbonic anhydrase, computational tools can also be used to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential off-target interactions. drugs.com In vitro studies have shown that Dichlorphenamide is not a substrate for various cytochrome P450 (CYP) isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. drugs.com

Future Research Directions and Unexplored Avenues in Dichlorphenamide Disodium Studies

Development of Novel Carbonic Anhydrase Targets and Inhibitory Strategies

Dichlorphenamide (B1670470) functions as a carbonic anhydrase (CA) inhibitor, but the human body has at least 15 different CA isozymes with varying tissue distribution and physiological roles. nih.gov The specific isozyme(s) that Dichlorphenamide targets to achieve its therapeutic effect in periodic paralysis are not fully understood. drugs.commedscape.com Future research should, therefore, focus on identifying these specific targets to develop more selective and potent inhibitory strategies with potentially fewer side effects.

A significant area of exploration is the targeting of bacterial carbonic anhydrases. frontiersin.org Pathogenic bacteria, including Helicobacter pylori, Mycobacterium tuberculosis, and Streptococcus pneumoniae, possess CA enzymes essential for their life cycle. frontiersin.org Research into whether Dichlorphenamide or its derivatives can effectively inhibit these bacterial CAs could open pathways for novel antibiotic development, addressing the growing concern of antibiotic resistance. frontiersin.org

Table 1: Potential Carbonic Anhydrase Targets for Future Dichlorphenamide Research

| Target Class | Specific Examples | Research Goal |

|---|---|---|

| Human CA Isozymes | Isozymes involved in ion transport in skeletal muscle and kidney | Elucidate the precise mechanism of action in periodic paralysis; Develop more selective inhibitors. |

| Bacterial CA Isozymes | CAs from H. pylori, M. tuberculosis, S. pneumoniae | Investigate potential antibacterial applications; Develop novel antibiotics. frontiersin.org |

| Fungal CA Isozymes | CAs essential for fungal pathogen survival | Explore antifungal therapeutic strategies. |

This targeted approach will not only deepen the understanding of Dichlorphenamide's existing applications but also has the potential to expand its therapeutic relevance into infectious diseases.

Innovations in In Vitro and Ex Vivo Research Models for Mechanistic Studies

To fully understand Dichlorphenamide's mechanism of action, researchers must move beyond traditional cell culture and animal models. The development of advanced in vitro and ex vivo models that more accurately replicate human physiology is a critical future direction. nih.gov

Innovations in this area include:

Organ-on-a-chip technology: Microfluidic devices that simulate the mechanics and physiological responses of entire organs, such as a "kidney-on-a-chip" or "muscle-on-a-chip," could provide detailed insights into how Dichlorphenamide affects ion transport and cellular function in a controlled, human-relevant environment.

3D Bioprinting and Organoids: Patient-derived stem cells can be used to create three-dimensional organoids that mimic the structure and function of specific tissues, such as skeletal muscle or parts of the nephron. nih.gov These models would be invaluable for studying the pathophysiology of periodic paralysis and the direct effects of Dichlorphenamide on diseased tissues.

Advanced Human and Animal Tissue Models: The use of ex vivo human tissues can aid in studying drug delivery and metabolism. criver.com For Dichlorphenamide, models using human skeletal muscle tissue could help dissect its impact on muscle excitability and ion channel function.

These sophisticated models offer the potential to bridge the gap between preclinical data and clinical outcomes, accelerating the pace of discovery in Dichlorphenamide research. nih.gov

Application of Artificial Intelligence and Machine Learning in Dichlorphenamide (disodium) Research

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research, from initial drug discovery to personalized medicine. nih.govresearchgate.net The application of these computational tools to Dichlorphenamide research promises to unlock new insights from complex datasets. jddtonline.info

Key applications include:

Target Identification and Validation: ML algorithms can analyze vast genomic and proteomic databases to predict and validate the specific carbonic anhydrase isozymes or other off-target proteins with which Dichlorphenamide interacts. mdpi.com

Predictive Modeling: AI can be used to develop models that predict a patient's response to Dichlorphenamide based on their genetic makeup, lifestyle, and clinical data. This could lead to more personalized treatment strategies. researchgate.net

Drug-Drug Interaction Prediction: AI tools can analyze existing pharmacological data to predict potential adverse drug-drug interactions, enhancing the safety profile of Dichlorphenamide. nih.gov

Lead Optimization: For the development of new CA inhibitors, ML can predict the biological activity and drug-like properties of novel compounds, accelerating the design of more effective and safer molecules. nih.gov

Table 2: AI and Machine Learning Applications in Dichlorphenamide Research

| Application Area | Specific Task | Potential Impact |

|---|---|---|

| Target Discovery | Predicting binding affinity to CA isozymes. | Identification of primary therapeutic targets. mdpi.com |

| Personalized Medicine | Developing models to predict patient response. | Optimization of treatment regimens. researchgate.net |

| Pharmacovigilance | Forecasting potential drug-drug interactions. | Improved patient safety. nih.gov |

| Drug Design | Optimizing novel compound structures. | Faster development of next-generation inhibitors. nih.gov |

The integration of AI and ML will enable researchers to process and interpret data on an unprecedented scale, leading to a more profound understanding of Dichlorphenamide and its therapeutic potential.

Integration of Omics Technologies for Comprehensive Interaction Mapping

Future research utilizing omics could focus on:

Pharmacogenomics: Identifying genetic variants that influence an individual's response to Dichlorphenamide. This can help explain why the drug is more effective in some patients than others and guide personalized dosing. nih.gov

Proteomics: Using techniques like mass spectrometry to identify all the proteins that Dichlorphenamide interacts with directly or indirectly. This can reveal novel targets and pathways affected by the drug.

Metabolomics: Analyzing how Dichlorphenamide alters the metabolic profile of cells. This is particularly relevant given its action as a diuretic and its impact on ion balance and systemic pH. nih.gov

Transcriptomics: Studying changes in gene expression in response to Dichlorphenamide treatment to understand the regulatory networks it influences. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.